5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole
Description
5-Chloro-4-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core fused with a 1,2,4-triazole moiety via a thioether linkage. The molecule is substituted with a chlorine atom at the 5-position of the thiadiazole ring and a methyl group on the triazole ring. This structural architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly due to the bioactivity of thiadiazole and triazole derivatives .
Properties
Molecular Formula |
C6H6ClN5S2 |
|---|---|
Molecular Weight |
247.7 g/mol |
IUPAC Name |
5-chloro-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole |
InChI |
InChI=1S/C6H6ClN5S2/c1-3-8-6(11-9-3)13-2-4-5(7)14-12-10-4/h2H2,1H3,(H,8,9,11) |
InChI Key |
YFLJWVYEIMLOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC2=C(SN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Core Formation
The 1,2,3-thiadiazole ring is typically synthesized via cyclization of acylhydrazines or thiosemicarbazides. For example:
Triazole Moiety Synthesis
The 4-methyl-1,2,4-triazole substituent is often derived from:
Thioether Bridge Formation
The thioether linkage between the thiadiazole and triazole is established via:
- Nucleophilic substitution (Sₙ2) using chloromethyl thiadiazole derivatives.
- Mitsunobu reactions for coupling thiols to alcohols under mild conditions.
Synthetic Routes
Route 1: Convergent Assembly
Step 1: Thiadiazole Core Synthesis
- Reagents : Acylhydrazine, Lawesson’s reagent.
- Conditions : Reflux in tetrahydrofuran (THF) or dimethylformamide (DMF).
- Yield : 60–80% (varies with substituents).
Step 2: Triazole Intermediate Formation
- Reagents : Methyl-5-bromonicotinate hydrazide, methyl isothiocyanate.
- Conditions : Reflux in ethanol, followed by NaOH cyclization.
- Yield : 42–97%.
Step 3: Coupling via Thioether Formation
Route 2: Linear Synthesis
Step 1: Triazole-Thione Preparation
Step 2: Thiadiazole Chloromethylation
Step 3: Thioether Coupling
Route 3: Microwave-Assisted Synthesis
Step 1: Triazole Intermediate
Step 2: Thiadiazole Formation
Step 3: Coupling
- Reagents : Triazole-thione, chloromethyl thiadiazole.
- Conditions : Microwave irradiation (200 psi, 15 min).
Optimization and Challenges
Reaction Conditions
| Parameter | Traditional Heating | Microwave-Assisted |
|---|---|---|
| Temperature | 80–160°C | 90–160°C |
| Time | 5–8 hours | 10–30 minutes |
| Yield | 50–70% | 70–92% |
| Purity | Moderate | High |
Solvent Selection
Challenges
- Regioselectivity : Chlorination at position 5 of thiadiazole requires directed electrophilic substitution.
- Steric Hindrance : Bulky substituents on triazole may reduce coupling efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiadiazole and triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways: Inhibition of the synthesis of prostaglandins and leukotrienes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a class of hybrid molecules combining 1,2,3-thiadiazole and 1,2,4-triazole rings. Key structural analogues include:
Key Observations:
- Substituent Effects: Chlorine and fluorine substituents (e.g., 7d vs. 7e) lower melting points compared to methyl or bulkier groups (e.g., 7g or 5n), likely due to reduced crystal packing efficiency .
- Spectral Trends: Methyl groups on the triazole or thiadiazole rings produce distinct singlets in ¹H NMR (δ 2.33–3.06 ppm), aiding structural confirmation .
Stability and Reactivity
- Thioether Linkage: The thioether bridge in the target compound enhances stability against hydrolysis compared to oxygen analogues, as evidenced by the persistence of 7d–7g under acidic conditions .
Biological Activity
5-Chloro-4-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 273.78 g/mol. It features a thiadiazole ring and a triazole moiety, both known for their biological activity.
Overview
Several studies have investigated the antimicrobial properties of thiadiazole and triazole derivatives. The presence of the thiadiazole ring in the structure of this compound enhances its activity against a range of pathogens.
Case Studies
-
Antibacterial Activity :
- Research has demonstrated that derivatives containing thiadiazole structures exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these strains .
- Antifungal Activity :
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Compounds with similar triazole and thiadiazole frameworks have shown cytotoxic effects in various cancer cell lines.
Research Findings
- Cell Line Studies :
- Mechanism of Action :
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
